4-Chlorobenzohydrazide
Overview
Description
4-Chlorobenzohydrazide (4-CBH) is a widely used chemical compound in scientific research. It is a white crystalline solid that is readily soluble in water and most organic solvents. 4-CBH is widely used as a reagent in organic syntheses and has been found to have a variety of applications in the fields of biochemistry, medicinal chemistry, and pharmacology.
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmaceutical and Biological Evaluations .
Summary of the Application
4-Chlorobenzohydrazide is used as a source of amine in the synthesis of Schiff base derivatives, which have been found to exhibit antimicrobial activity .
Methods of Application or Experimental Procedures
The synthesis involves using 4-chlorobenzohydrazide as a source of amine and substituted aromatic aldehydes as a carbonyl source. The reaction is catalyzed by concentrated hydrochloric acid at room temperature .
Results or Outcomes
The synthesized 4-chlorobenzohydrazide derivatives were screened for antimicrobial activity against S. aureus, E. coli, and A. niger .
Crystal Structure Analysis
Specific Scientific Field
This application is in the field of Chemical Crystallography .
Summary of the Application
4-Chlorobenzohydrazide is used in the synthesis of hydrazone compounds, which are then structurally characterized using X-ray determination .
Methods of Application or Experimental Procedures
The synthesis involves reactions of 4-chlorobenzohydrazide with 3-bromo-5-chloro-2-hydroxybenzaldehyde and 3,5-dichloro-2-hydroxybenzaldehyde, respectively, to afford two isostructural hydrazone compounds .
Results or Outcomes
The structures of the synthesized compounds were confirmed by their elemental analysis, m.p., IR, and electronic spectra .
Preparation of Rod-Shaped Mesogenic Hydrazide Derivatives
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
4-Chlorobenzohydrazide is used in the preparation of rod-shaped mesogenic hydrazide derivatives .
Methods of Application or Experimental Procedures
The synthesis involves a Schotten-Baumann reaction with 4- n -alkoxybenzoyl chloride .
Results or Outcomes
The resulting rod-shaped mesogenic hydrazide derivatives are obtained .
Synthesis of Hydrazone Compounds
Specific Scientific Field
This application is in the field of Organic Chemistry .
Summary of the Application
4-Chlorobenzohydrazide is used in the synthesis of various hydrazone compounds .
Methods of Application or Experimental Procedures
The synthesis involves reactions of 4-chlorobenzohydrazide with various aldehydes to afford hydrazone compounds .
Results or Outcomes
The resulting hydrazone compounds are obtained .
Antitumor Properties
Specific Scientific Field
This application is in the field of Pharmaceutical and Biological Evaluations .
Summary of the Application
4-Chlorobenzohydrazide has been studied for its potential antitumor properties .
Methods of Application or Experimental Procedures
The methods involve using 4-Chlorobenzohydrazide in various chemical processes to study its potential antitumor properties .
Results or Outcomes
The results of these studies are ongoing, and further research is needed to fully understand the antitumor properties of 4-Chlorobenzohydrazide .
Production of Dyes and Pharmaceuticals
Specific Scientific Field
This application is in the field of Chemical Industry .
Summary of the Application
4-Chlorobenzohydrazide has been used in the production of dyes and pharmaceuticals .
Methods of Application or Experimental Procedures
The methods involve using 4-Chlorobenzohydrazide as a reagent in organic synthesis, offering a versatile platform for the introduction of chlorine and hydrazide moieties into different molecules .
Results or Outcomes
The resulting products are used in the production of dyes and pharmaceuticals .
properties
IUPAC Name |
4-chlorobenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBGHORNUFQAAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201817 | |
Record name | 4-Chlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorobenzohydrazide | |
CAS RN |
536-40-3 | |
Record name | 4-Chlorobenzoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=536-40-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chlorobenzohydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536403 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chlorobenzhydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Chlorobenzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chlorobenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.849 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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